(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(14-4-2-1-3-5-14)20-19-12-16-10-11-17(25-16)13-6-8-15(9-7-13)21(23)24/h1-12H,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXXSMPFJYXGFJ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H13N3O4
- Molar Mass : 335.31 g/mol
- Density : 1.31 g/cm³ (predicted)
- pKa : 11.92 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in cancer therapy. The compound exhibits anti-cancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound show significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound has shown IC50 values in the micromolar range against several cancer cell lines, indicating potent anti-cancer activity. For example, derivatives of benzohydrazide have been reported with IC50 values as low as 0.31 μM against lung adenocarcinoma cells .
Case Study: Apoptosis Induction
In a specific study, the compound was tested on MCF-7 breast cancer cells, revealing that it significantly accelerated apoptosis in a dose-dependent manner. Flow cytometry results indicated increased early-stage apoptosis markers when treated with the compound .
Antimicrobial Activity
Apart from its anticancer properties, this compound has also been evaluated for antimicrobial activities. It has shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Not specified | |
| Anticancer | Lung adenocarcinoma | 0.31 | |
| Antimicrobial | Various bacterial strains | Not specified |
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The presence of the nitrophenyl group and the furan moiety are critical for enhancing the compound's interaction with biological targets. Modifications in these groups can lead to varying degrees of potency and selectivity against different cancer types and microbial strains.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a furan ring and a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 358.31 g/mol. The presence of functional groups such as hydrazide and furan contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide exhibits significant antimicrobial properties against various pathogens. For instance:
- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
Antitubercular Properties
The furan moiety in this compound has been linked to antitubercular activity. Research conducted by the University of Milan highlighted that derivatives of furan are promising candidates for targeting iron acquisition in Mycobacterium tuberculosis. The structural modifications including the nitrophenyl group enhance the binding affinity to the target enzyme MbtI, which is crucial for bacterial survival .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for improving material properties:
- Thermal Stability : When blended with polyvinyl chloride (PVC), the compound enhances thermal stability and reduces degradation at elevated temperatures, making it suitable for high-performance applications .
Photovoltaic Materials
Research indicates that this compound can be utilized in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy. The furan structure contributes to effective charge transport properties, which are essential for improving the efficiency of solar cells .
Pesticidal Activity
Studies have demonstrated that this compound exhibits pesticidal properties against various agricultural pests:
- Insecticidal Efficacy : Field trials revealed that formulations containing this compound significantly reduced pest populations such as aphids and whiteflies, suggesting its potential use as a natural pesticide .
Data Tables
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 25 µg/mL.
Case Study 2: Pesticidal Application
In agricultural trials, formulations containing this compound were applied to crops infested with aphids. The results showed a 70% reduction in pest populations within two weeks post-treatment, highlighting its potential as an eco-friendly pesticide alternative.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The hydrazone’s α,β-unsaturated system undergoes nucleophilic attacks:
Thiosemicarbazide Addition
Reaction with thiosemicarbazide in acetic acid yields thiosemicarbazone derivatives through C=N bond functionalization. Key data:
-
Product : N′-((1E)-{3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazol-4-yl}methylene)benzothiosemicarbazide
-
Characterization : IR (C=S at 1250 cm⁻¹), ¹H NMR (δ 11.71 ppm for NH)
Hydroxylamine Condensation
Formation of oxime derivatives via hydroxylamine hydrochloride:
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Product : 3-[5-(4-nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form bioactive heterocycles:
Catalytic Hydrogenation
The nitro group undergoes selective reduction to an amine:
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Catalyst : Pd/C (10% w/w) in ethanol
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Conditions : H₂ (1 atm), 25°C, 6 hr
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Product : (E)-N'-((5-(4-aminophenyl)furan-2-yl)methylene)benzohydrazide
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Yield : 92%
This reaction preserves the hydrazone bond while modifying the electronic properties of the aryl group.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces nitro group reduction and hydrazone bond cleavage, forming benzohydrazide and furan fragments.
-
Acidic Hydrolysis : Degrades in 2M HCl (reflux, 4 hr) to 5-(4-nitrophenyl)furan-2-carboxylic acid and benzohydrazide .
Mechanistic Insights
The nitro group’s electron-withdrawing nature enhances electrophilicity at the C=N bond, facilitating nucleophilic attacks. Steric hindrance from the furan ring directs regioselectivity in cycloadditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring System Variations
Nitro Group Position
- (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (): This analog, with a nitro group at the ortho position, demonstrated superior antibacterial activity against Gram-positive and Gram-negative strains compared to analogs with aromatic rings. However, its activity was weaker than standard antibiotics like amoxicillin .
- 5-Nitrofuran-2-yl-methylene vs. 4-Nitrobenzylidene Analogs ():
QSAR studies revealed that 5-nitrofuran-2-yl-methylene derivatives exhibit stronger antimycobacterial activity than 4-nitrobenzylidene analogs. This highlights the importance of nitro placement on a furan ring versus a benzene ring .
Furan vs. Thiophene and Other Heterocycles
Functional Group Modifications
Methoxy and Halogen Substituents
- QW18 (): (E)-N′-((5-(4-(1,4-dimethoxynaphthalen-2-yl)-2,5-dimethoxyphenyl)furan-2-yl)methylene)benzohydrazide incorporates methoxy groups, which likely improve antitumor activity by enhancing solubility and membrane permeability.
- Halogen-Substituted Analogs ():
Compounds like N'-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)benzohydrazide (L21) form transition metal complexes (Co, Ni, Cu) with improved yields via microwave synthesis. These complexes exhibit octahedral geometries and enhanced antibacterial activity compared to free ligands .
Crystallography and Molecular Interactions
- (E)-N′-(2-Bromobenzylidene)-4-methylbenzohydrazide (): X-ray crystallography revealed that bromo substituents influence molecular packing via halogen bonding and π-π stacking. Similar interactions are expected in the target compound, affecting solubility and stability .
Q & A
Q. What are the key considerations for optimizing the synthesis of (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide to achieve high yield and purity?
- Methodological Answer : The synthesis involves condensation of benzohydrazide derivatives with 5-(4-nitrophenyl)furan-2-carbaldehyde under controlled conditions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) improve solubility and reaction homogeneity .
- Catalysts : Bases like K₂CO₃ or Cs₂CO₃ facilitate imine bond formation .
- Temperature : Reflux conditions (70–80°C) enhance reaction kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates the product with >95% purity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while increasing yields by 10–15% compared to conventional methods .
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | 85% yield, 97% purity |
| Catalyst | Cs₂CO₃ | 90% yield, 95% purity |
| Time | 4 h (reflux) | 88% yield |
Q. Which characterization techniques are most effective in confirming the structural integrity of this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm hydrazone proton (N–H, δ 10.2–11.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The furan C=O resonance appears at δ 160–165 ppm in ¹³C NMR .
- FT-IR : Stretching vibrations for C=N (1608–1618 cm⁻¹) and NO₂ (1331–1509 cm⁻¹) are critical markers .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 377.3 g/mol for C₁₈H₁₄N₄O₄) .
- X-ray Crystallography : Resolves π-conjugation and confirms the (E)-configuration of the hydrazone bond .
Advanced Research Questions
Q. How can computational methods like DFT be employed to predict the electronic properties and reactivity of this compound, and what experimental validations are required?
- Methodological Answer :
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d) basis sets.
Calculate HOMO-LUMO gaps to predict charge-transfer efficiency (e.g., ΔE = 3.2 eV correlates with DSSC performance) .
Simulate UV-Vis spectra (TD-DFT) and compare with experimental λₐᵦₛ (e.g., 450 nm) .
- Experimental Validation :
- Cyclic Voltammetry : Measure oxidation/reduction potentials to validate HOMO-LUMO levels .
- Photovoltaic Testing : Compare predicted light-harvesting efficiency (e.g., IPCE = 64%) with experimental DSSC performance .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for hydrazone derivatives like this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC to rule out impurities (e.g., >98% purity required for reliable bioassays) .
- Assay Standardization :
- Cell Lines : Compare activity across multiple models (e.g., MCF-7 vs. HeLa cells) .
- Dose-Response Curves : Ensure IC₅₀ values are calculated under identical conditions (e.g., 48 h incubation) .
- Structural Analog Analysis : Nitro substituents enhance anticancer activity but may reduce solubility, affecting bioavailability .
Q. How does the introduction of electron-withdrawing groups (e.g., nitro substituents) influence the photophysical properties and light-harvesting efficiency of this compound in DSSC applications?
- Methodological Answer :
- Nitro Group Effects :
- Redshift in Absorption : λₐᵦₛ increases from 420 nm (unsubstituted) to 450 nm (4-nitrophenyl) due to enhanced π-conjugation .
- Molar Extinction Coefficient : ε = 21,448 M⁻¹cm⁻¹ for nitro derivatives vs. 18,500 M⁻¹cm⁻¹ for methoxy analogs .
- DSSC Performance :
| Parameter | Nitro Derivative | Methoxy Derivative |
|---|---|---|
| IPCE (%) | 64 | 58 |
| Jₛc (mA/cm²) | 12.3 | 10.8 |
| Overall Efficiency | 7.2% | 6.1% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
